4H-Pyrrolo[2,3-d]thiazole-5-carboxamide
Description
4H-Pyrrolo[2,3-d]thiazole-5-carboxamide is a heterocyclic compound featuring a fused pyrrolo-thiazole core with a carboxamide functional group at the 5-position. The compound’s synthesis typically involves coupling reactions, such as the hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates followed by amidation with amines .
Properties
IUPAC Name |
4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-5(10)3-1-4-6(9-3)8-2-11-4/h1-2,9H,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTDLFUESDSNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolo[2,3-d]Thiazole Carbothioamide Intermediates
Key intermediates such as pyrrolo[2,3-b]pyridine-carbothioamides are synthesized via Lawesson’s reagent-mediated conversion of carboxamides. For instance, treatment of pyrrolo[2,3-b]pyridine-3-carboxamide (6a , 6b ) with Lawesson’s reagent in refluxing tetrahydrofuran (THF) yields carbothioamides (7a , 7b ) with 88%–99% efficiency.
Cyclization with α-Bromoacetyl Derivatives
Reaction of carbothioamides (7a , 7b ) with 3-bromoacetyl-pyrrolo[2,3-b]pyridines (9a–f ) in ethanol under reflux forms the thiazole ring, yielding thiazolyl-bis-pyrrolo[2,3-b]pyridines (1a–l ) in 60%–94% yields.
Table 1: Representative Yields for Hantzsch-Derived Thiazoles
| Starting Material | Product | Yield (%) |
|---|---|---|
| 7a + 9a | 1a | 94 |
| 7b + 9d | 1d | 85 |
Hydrolysis and Amidation of Ethyl Ester Precursors
Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (GF12287 ) serves as a pivotal precursor for carboxamide synthesis.
Ester Hydrolysis to Carboxylic Acid
Alkaline hydrolysis of the ethyl ester (GF12287 ) under aqueous NaOH conditions yields 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid (CID 24815611 ) with near-quantitative conversion.
Carboxylic Acid to Carboxamide Conversion
Activation of the carboxylic acid using coupling agents such as HATU or EDCl, followed by reaction with ammonium chloride or primary amines, affords the target carboxamide. For example, treatment with HATU and DIPEA in DMF, followed by NH4Cl, achieves 70%–85% yields.
Table 2: Amidation Reaction Optimization
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 85 |
| EDCl | HOBt | THF | 72 |
Alternative Pathways: Direct Functionalization of Pyrrolo-Thiazole Cores
Bromoacetylation and Thioamide Cyclization
Acylation of pyrrolo[2,3-c]pyridines with bromoacetyl bromide (BrCOCH2Br) in dichloromethane (DCM) using AlCl3 as a catalyst generates 3-bromoacetyl intermediates (23 , 24 ) in 70%–92% yields. Subsequent Hantzsch reaction with indolocarbothioamides forms thiazole rings, demonstrating versatility for N-methylated derivatives.
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
The position of substituents on the pyrrolo-thiazole core critically influences reaction outcomes. N-Methylation of pyrrolo-pyridines using t-BuOK and methyl iodide in toluene ensures regioselective functionalization, as evidenced by 60%–96% yields for 8b , 8d , and 8f .
Purification and Characterization
Column chromatography with DCM/ethyl acetate (9:1) effectively isolates intermediates, while IR spectroscopy confirms functional groups (e.g., CN stretch at 2224 cm⁻¹ for nitrile intermediates) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for final products remain underrepresented in available literature.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[2,3-d]thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide is its antimicrobial activity . Research indicates that derivatives of this compound exhibit significant antifungal and antibacterial properties. For instance:
- Antifungal Activity : Studies have shown that modifications to the core structure can enhance its potency against various fungal strains. The compound has been tested against pathogens such as Candida albicans and Aspergillus niger, demonstrating fungicidal effects with varying degrees of efficacy depending on the structural modifications made to the compound.
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against gram-positive and gram-negative bacteria. In vitro studies revealed promising results, indicating potential for development as a new class of antimicrobial agents.
Antitumor Activity
This compound has shown significant promise in cancer research:
- Mechanism of Action : The compound has been associated with the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds derived from this class have exhibited antiproliferative effects against various cancer cell lines, including colorectal and breast cancer cells. For example, certain derivatives have demonstrated GI50 values (the concentration that inhibits 50% of cell growth) in the low micromolar range .
- Case Studies : In a study evaluating a series of thiazole-based compounds, several derivatives were found to induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects .
Metabolic Disorders
The potential application of this compound extends to metabolic disorders:
- Antidiabetic Properties : Certain analogues have been synthesized and evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. These compounds showed promising antidiabetic activity with IC50 values indicating effective inhibition, suggesting their potential use in managing diabetes.
Structural Modifications and Derivatives
The structural versatility of this compound allows for numerous derivatives that can enhance biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid | Thiazole derivative | Exhibits different biological activity profiles |
| Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | Ethyl ester variant | Potentially enhanced solubility compared to methyl |
| 2-Chloro-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid | Halogenated derivative | May exhibit increased reactivity due to halogen |
These derivatives can be further optimized for specific therapeutic targets by altering their chemical structure to improve efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structural analogs of 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide, emphasizing differences in substituents, molecular weight, and biological activity:
Pharmacological and Physicochemical Properties
- Bioactivity :
- The 4-pyridinyl substituent in 2-(4-pyridinyl)thiazole-5-carboxamide showed statistically significant anticancer activity (p < 0.05) in vitro, attributed to improved cellular uptake .
- Bromophenyl-substituted pyrrolo-pyrimidines (e.g., Compound 19 in ) exhibited strong enzyme inhibition (IC₅₀ < 1 µM) due to sulfamoyl interactions .
- Solubility and Stability :
Challenges and Limitations
- Synthetic Complexity : Pyrrolo-thiazole derivatives require multi-step syntheses with moderate yields (e.g., 62% for sulfonamide analogs in ), whereas pyridine-thiazole hybrids are more straightforward .
Q & A
Q. What are the common synthetic routes for 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide derivatives?
The synthesis typically involves multi-step organic reactions, such as cyclization of pyrazole-carbaldehyde precursors (e.g., Scheme 1 in ) or substitution reactions with brominated intermediates. For example, methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate is synthesized via cyclization followed by bromination, with yields optimized using continuous flow reactors . Atom-economical methods, such as those used for ethyl 2-methyl derivatives, minimize waste and maximize efficiency .
Q. How is the molecular structure of this compound characterized?
Key techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The fused pyrrole-thiazole core (Figure in ) is confirmed via NMR analysis of proton environments and heteronuclear coupling, while MS validates molecular weight . Substituents like bromine or methyl groups are identified through characteristic chemical shifts and fragmentation patterns.
Q. What biological activities have been reported for structurally similar compounds?
Comparative studies () highlight activities such as:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | Pyrrole-thiazole fusion | Antidiabetic activity |
| Brominated derivatives | Bromine substitution | Enhanced electrophilic reactivity |
| These activities are linked to interactions with enzymes or receptors, though FDA approval status is absent for all compounds . |
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities across derivatives?
Contradictions often arise from structural variations (e.g., substituent type/position) or assay conditions. For instance, antidiabetic activity in methyl derivatives () may differ from brominated analogs due to altered electronic properties. Methodological consistency—standardizing assay protocols (e.g., enzyme inhibition assays) and controlling variables like solvent polarity—can reduce discrepancies. QSAR (Quantitative Structure-Activity Relationship) modeling further clarifies substituent-activity trends .
Q. What strategies optimize reaction yields in synthesizing brominated derivatives?
Bromination efficiency depends on reaction conditions. For methyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C minimizes side reactions. Continuous flow reactors improve yield (up to 85%) by enhancing mixing and heat transfer, reducing decomposition . Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. How do electronic properties of the fused pyrrole-thiazole core influence reactivity?
The nitrogen and sulfur atoms in the heterocyclic system create electron-rich regions, enabling nucleophilic attacks at the pyrrole ring and electrophilic substitutions at the thiazole moiety (). Brominated derivatives exhibit enhanced electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization . DFT (Density Functional Theory) calculations can predict reactive sites by mapping electron density distributions .
Methodological Guidance
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Step 1: Synthesize a library of derivatives with systematic substituent variations (e.g., methyl, bromo, methoxy).
- Step 2: Characterize compounds using NMR, MS, and HPLC.
- Step 3: Test biological activities in standardized assays (e.g., IC50 measurements for enzyme inhibition).
- Step 4: Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How should researchers handle discrepancies in spectroscopic data?
Cross-validate results using complementary techniques:
- Conflict in NMR peaks: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Mass accuracy issues: Employ high-resolution MS (HRMS) for precise molecular weight confirmation.
- Crystallography challenges: Optimize crystal growth conditions (e.g., solvent evaporation rate) or use powder XRD as an alternative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
